OR-1855

Cardiovascular Pharmacology Inotrope Comparison Hemodynamics

OR-1855 is the hemodynamically inert intermediate in levosimendan metabolism, essential for accurate PK/PD modeling without confounding cardiovascular effects. Its distinct anti-inflammatory activity on endothelial IL-1β-induced ROS formation makes it a non-substitutable tool for vascular biology. Procure as a high-purity reference standard for UHPLC-MS/MS method development and NAT2 pharmacogenomic studies.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 101328-85-2
Cat. No. B022602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOR-1855
CAS101328-85-2
Synonyms((4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono)propanedinitrile
dextrosimendan
Levosimendan
OR 1259
OR 1855
OR-1259
OR-1855
Simadax
simendan
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC=C(C=C2)N
InChIInChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1
InChIKeyGDMRFHZLKNYRRO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OR-1855 (CAS 101328-85-2) Procurement Guide for Inactive Levosimendan Metabolite Reference Standards in Cardiovascular Research


OR-1855 (CAS 101328-85-2), chemically (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a chiral pyridazinone derivative and the primary inactive intermediate metabolite of the calcium sensitizer levosimendan [1]. Formed via intestinal bacterial metabolism of the parent drug, OR-1855 is subsequently acetylated by hepatic N-acetyltransferase 2 (NAT2) to yield the pharmacologically active, long-lived metabolite OR-1896 [2]. The compound has a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol [3]. While historically classified as hemodynamically inert, recent investigations have identified distinct endothelial pharmacological activities for OR-1855 that differ from levosimendan, underscoring its value as a critical research tool and analytical reference standard [4].

Why OR-1855 (CAS 101328-85-2) Cannot Be Replaced by Generic Calcium Sensitizers or Inotropic Analogs in Specialized Assays


OR-1855 occupies a unique and non-substitutable niche in both pharmacokinetic (PK) studies and endothelial biology research. Unlike the parent drug levosimendan or the active metabolite OR-1896, which produce robust positive inotropy and vasodilation, OR-1855 is functionally inactive on key cardiovascular endpoints such as mean arterial pressure, dP/dt, and systemic vascular resistance [1]. This hemodynamic inertness makes OR-1855 an essential, specific analytical marker for tracking the initial metabolic step of levosimendan without confounding pharmacodynamic effects. Furthermore, OR-1855 demonstrates a distinct anti-inflammatory mechanism in endothelial cells, impairing IL-1β-induced ROS formation—an activity profile not shared by levosimendan [2]. Its physicochemical properties also differ, exhibiting unique solubility (≥ 2.5 mg/mL in specific co-solvent systems) and stability profiles (e.g., ex vivo acetylation in whole blood) that are critical for assay development . Generic substitution with other in-class compounds (e.g., milrinone) or even the parent drug would introduce confounding vasoactivity or fail to serve as a traceable metabolic intermediate, thus invalidating PK modeling and mechanistic studies.

Quantitative Differentiation of OR-1855 (CAS 101328-85-2) from In-Class Cardiovascular Modulators


OR-1855 vs. Levosimendan and OR-1896: Absence of Hemodynamic Activity in Canine Cardiovascular Model

In a direct head-to-head comparison in anesthetized dogs, OR-1855 produced no significant effect on any measured cardiovascular parameter at any dose tested (up to 0.3 µmol·kg⁻¹·30 min⁻¹), in stark contrast to both levosimendan and OR-1896. This quantifies OR-1855's distinct pharmacodynamic profile as a hemodynamically inactive metabolite [1].

Cardiovascular Pharmacology Inotrope Comparison Hemodynamics

OR-1855 vs. Dobutamine and Milrinone: Differential Impact on Myocardial Oxygen Consumption

Unlike the β₁-agonist dobutamine, which profoundly increases myocardial oxygen consumption (MVO₂), OR-1855 does not alter this parameter. This provides a key quantitative distinction in cardiac energetics between the inactive metabolite and a classic positive inotrope [1].

Cardiac Energetics Oxygen Consumption Inotrope Safety

OR-1855 vs. Levosimendan: Distinct Anti-Inflammatory Mechanism in Human Endothelial Cells

In human endothelial cells, OR-1855 significantly impairs IL-1β-induced ROS formation, a property not shared by levosimendan. This demonstrates a specific, quantifiable biological effect of the 'inactive' metabolite that is distinct from the parent drug [1].

Endothelial Biology Inflammation Reactive Oxygen Species

OR-1855 Ex Vivo Instability: Acetylation to OR-1896 in Whole Blood

During method validation for UHPLC-MS/MS, it was observed that OR-1855 undergoes acetylation to the active metabolite OR-1896 in the presence of red blood cells in whole blood samples. This is a unique, quantifiable pre-analytical stability challenge that is not relevant for levosimendan or OR-1896, which are stable in this matrix [1].

Bioanalysis Sample Stability UHPLC-MS/MS

OR-1855 Serum Levels in Cardiac Surgery Patients: Pharmacokinetic Differentiation

In a study of cardiac surgery patients, total serum concentrations (TSC) of the intermediate metabolite OR-1855 were predominantly below the lower limit of quantification (LLOQ) post-surgery. This contrasts sharply with the quantifiable levels of the active metabolite OR-1896, demonstrating the rapid conversion of OR-1855 in vivo and its low systemic exposure [1].

Clinical Pharmacokinetics Cardiopulmonary Bypass Therapeutic Drug Monitoring

OR-1855 (CAS 101328-85-2) Optimized Application Scenarios for Research and Industrial Procurement


Pharmacokinetic (PK) and Bioanalytical Method Development Studies for Levosimendan

Procure OR-1855 as a certified analytical reference standard for developing and validating highly sensitive UHPLC-MS/MS methods for the multiplex quantification of levosimendan and its metabolites in human plasma. Its defined chemical properties and the observed ex vivo acetylation to OR-1896 in whole blood [1] make it essential for establishing robust sample handling protocols and ensuring assay accuracy in clinical PK studies of critically ill patients, including those on ECMO or CPB [2].

Endothelial Inflammation and Vascular Biology Research

Use OR-1855 as a unique pharmacological tool to dissect endothelial inflammatory pathways independent of levosimendan's primary inotropic mechanism. Its demonstrated ability to impair IL-1β-induced ROS formation via inactivation of MAPK p38, ERK1/2, and JNK [3] provides a specific, quantifiable endpoint for studies on vascular dysfunction and the long-term pleiotropic effects of levosimendan metabolites in heart failure.

In Vivo Cardiovascular Pharmacology as a Hemodynamically Inert Negative Control

Utilize OR-1855 as a critical negative control in in vivo cardiovascular studies (e.g., in dogs or rats) when investigating the mechanisms of calcium sensitizers and inodilators. Its confirmed lack of effect on mean arterial pressure, dP/dt, systemic vascular resistance, and myocardial oxygen consumption [4] makes it the ideal comparator to isolate the K⁺ channel-mediated and Ca²⁺ sensitization effects of levosimendan and OR-1896 from non-specific metabolic actions.

Studies on N-Acetyltransferase 2 (NAT2) Polymorphism and Drug Metabolism

OR-1855 is the direct substrate for NAT2-mediated acetylation to form the active metabolite OR-1896. Researchers investigating the impact of acetylator phenotype (rapid vs. slow) on levosimendan's efficacy and pharmacokinetics should procure OR-1855 as a key intermediate. Its formation and subsequent conversion kinetics are central to understanding the 3.5-fold higher exposure to OR-1896 observed in rapid acetylators [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for OR-1855

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.